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molecular formula C6H13NO4S B120951 tert-Butyl methylsulfonylcarbamate CAS No. 147751-16-4

tert-Butyl methylsulfonylcarbamate

Cat. No. B120951
M. Wt: 195.24 g/mol
InChI Key: GAIZFMKSOHADOV-UHFFFAOYSA-N
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Patent
US09181271B2

Procedure details

Triethylamine (2.2 mL, 16 mmol), di-tert-butyldicarbonate (2.65 g, 12.1 mmol) and 4-dimethylaminopyridine (0.096 g, 0.79 mmol) were added sequentially to a solution of methanesulfonamide (0.75 g, 7.9 mmol) in methylene chloride (20 mL) at room temperature. The reaction was stirred at room temperature for 2 h and then concentrated. EtOAc was added, and the resultant mixture was washed with 1N aq. HCl solution, dried over MgSO4 and concentrated to give the desired product (1 g) to be used in the next step directly.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]([O:12][C:13]([O:15]C(OC(C)(C)C)=O)=O)([CH3:11])([CH3:10])[CH3:9].[CH3:23][S:24]([NH2:27])(=[O:26])=[O:25]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:23][S:24]([NH:27][C:13](=[O:15])[O:12][C:8]([CH3:11])([CH3:10])[CH3:9])(=[O:26])=[O:25]

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.65 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
0.75 g
Type
reactant
Smiles
CS(=O)(=O)N
Name
Quantity
0.096 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
EtOAc was added
WASH
Type
WASH
Details
the resultant mixture was washed with 1N aq. HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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